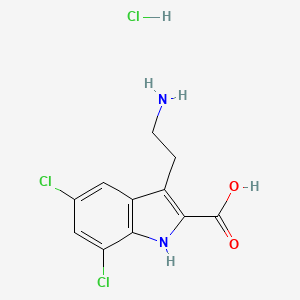
3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride
Vue d'ensemble
Description
Tryptamine, a compound with a structure similar to the one you mentioned, is an indolamine metabolite of the essential amino acid, tryptophan . The chemical structure is defined by an indole—a fused benzene and pyrrole ring, and a 2-aminoethyl group at the second carbon .
Synthesis Analysis
While specific synthesis methods for “3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride” are not available, the synthesis of similar compounds often involves reactions with amines .Molecular Structure Analysis
The molecular structure of similar compounds like Tryptamine is characterized by an indole ring, which is a fused benzene and pyrrole ring, and a 2-aminoethyl group .Applications De Recherche Scientifique
-
Neuroscience
- Application : Tryptamine (TRA), which has a similar structure to your compound, is an important neurotransmitter .
- Method : The conformational space of TRA was scanned using molecular dynamics complemented with functional density calculations at B3LYP/6-31+G** level .
- Results : The study revealed that the conformational preferences were explained by hyperconjugative interactions .
-
Protein Chemistry
- Application : A compound called ‘3-[(2-Aminoethyl)dithio]propionic acid hydrochloride’ is used in scientific research, including drug development, biochemical analysis, and polymer research.
- Method : The amine group of this compound reacts with amine-reactive coupling agents to form a stable amide bond with biomolecules containing primary amines or lysine residues.
- Results : The overall structure of this compound contributes to its bifunctionality, allowing for specific attachment to biomolecules and controlled release through disulfide bond cleavage.
-
Stem Cell Research
- Application : 2-Aminoethyl methacrylate (AEMA)–modified hyaluronic acid (HA) hydrogels were developed to maintain the native spherical and stemness of human dental pulp stem cells (DPSCs) .
- Method : Two molecular weights (MW) of HA, 18 and 270 kDa, and 25% degree of AEMA substitution were used .
- Results : The hydrogels with tunable swelling, degradation, and rheological properties were developed .
-
Pharmacology
- Application : Tryptamine (TRA), which has a similar structure to your compound, is an important neurotransmitter . It bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy- N -acetyltryptamine), which plays a key role in the daily behavioral and physiological states of humans .
- Method : The conformational space of TRA was scanned using molecular dynamics complemented with functional density calculations at B3LYP/6-31+G** level .
- Results : The study revealed that the conformational preferences were explained by hyperconjugative interactions .
-
Drug Development
- Application : A compound called ‘3-[(2-Aminoethyl)dithio]propionic acid hydrochloride’ is used in scientific research, including drug development.
- Method : The amine group of this compound reacts with amine-reactive coupling agents to form a stable amide bond with biomolecules containing primary amines or lysine residues.
- Results : The overall structure of this compound contributes to its bifunctionality, allowing for specific attachment to biomolecules and controlled release through disulfide bond cleavage.
-
Polymer Research
- Application : 2-Aminoethyl methacrylate (AEMA)–modified hyaluronic acid (HA) hydrogels were developed to maintain the native spherical and stemness of human dental pulp stem cells (DPSCs) .
- Method : Two molecular weights (MW) of HA, 18 and 270 kDa, and 25% degree of AEMA substitution were used .
- Results : The hydrogels with tunable swelling, degradation, and rheological properties were developed .
-
Pharmacology
- Application : Tryptamine (TRA), which has a similar structure to your compound, is an important neurotransmitter . It bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy- N -acetyltryptamine), which plays a key role in the daily behavioral and physiological states of humans .
- Method : The conformational space of TRA was scanned using molecular dynamics complemented with functional density calculations at B3LYP/6-31+G** level .
- Results : The study revealed that the conformational preferences were explained by hyperconjugative interactions .
-
Drug Development
- Application : A compound called ‘3-[(2-Aminoethyl)dithio]propionic acid hydrochloride’ is used in scientific research, including drug development.
- Method : The amine group of this compound reacts with amine-reactive coupling agents to form a stable amide bond with biomolecules containing primary amines or lysine residues.
- Results : The overall structure of this compound contributes to its bifunctionality, allowing for specific attachment to biomolecules and controlled release through disulfide bond cleavage.
-
Polymer Research
- Application : 2-Aminoethyl methacrylate (AEMA)–modified hyaluronic acid (HA) hydrogels were developed to maintain the native spherical and stemness of human dental pulp stem cells (DPSCs) .
- Method : Two molecular weights (MW) of HA, 18 and 270 kDa, and 25% degree of AEMA substitution were used .
- Results : The hydrogels with tunable swelling, degradation, and rheological properties were developed .
Propriétés
IUPAC Name |
3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O2.ClH/c12-5-3-7-6(1-2-14)10(11(16)17)15-9(7)8(13)4-5;/h3-4,15H,1-2,14H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALUYXFAGLZFML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=C(N2)C(=O)O)CCN)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride | |
CAS RN |
1332530-43-4 | |
| Record name | 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5,7-dichloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332530-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




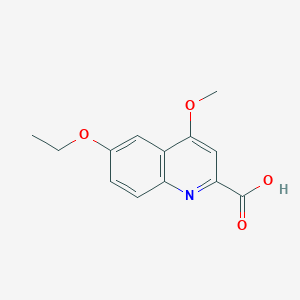
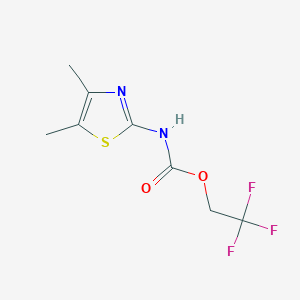
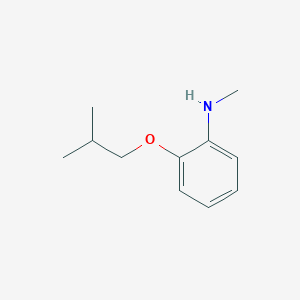
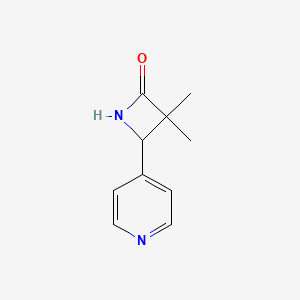

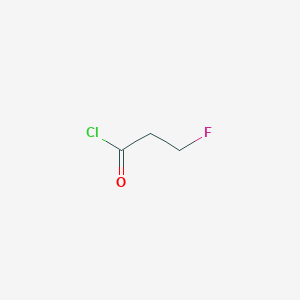
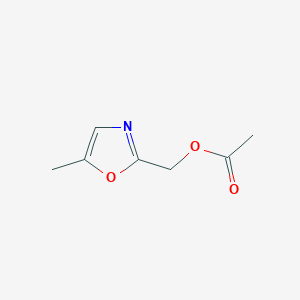

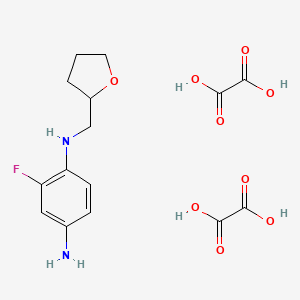
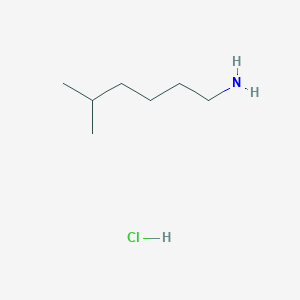
![Methyl[(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B1442499.png)
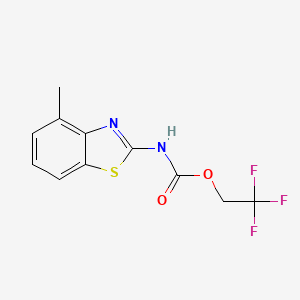
![{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine](/img/structure/B1442502.png)